molecular formula C9H13N3Na3O13P3 B127112 2-Deoxycytidine-5-triphosphatetrisodiumsalt CAS No. 102783-51-7

2-Deoxycytidine-5-triphosphatetrisodiumsalt

Cat. No.: B127112
CAS No.: 102783-51-7
M. Wt: 533.10 g/mol
InChI Key: WBIPTAOOMJEGQO-MILVPLDLSA-K
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Description

2'-Deoxycytidine 5'-triphosphate disodium salt (dCTP) is a critical deoxynucleoside triphosphate (dNTP) essential for DNA replication and repair. As a natural substrate for DNA polymerases, dCTP is incorporated into the growing DNA strand during replication, pairing with deoxyguanosine triphosphate (dGTP) via complementary base pairing. Its structure comprises a deoxyribose sugar, a cytosine base, and three phosphate groups, with the disodium salt form enhancing solubility in aqueous solutions .

dCTP is synthesized enzymatically via the ribonucleotide reductase pathway, which converts cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP), followed by phosphorylation to dCTP . Its intracellular concentration is tightly regulated by feedback mechanisms, such as inhibition of deoxycytidine kinase by dCTP itself, ensuring balanced dNTP pools for genomic stability . Analytical specifications for commercial dCTP include >98% purity, a molecular weight of 511.12 g/mol, and stability at -20°C in light-protected conditions .

Properties

CAS No.

102783-51-7

Molecular Formula

C9H13N3Na3O13P3

Molecular Weight

533.10 g/mol

IUPAC Name

trisodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] phosphate

InChI

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1

InChI Key

WBIPTAOOMJEGQO-MILVPLDLSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

physical_description

Solid

Related CAS

102783-51-7
3770-58-9

Synonyms

2’-Deoxycytidine 5’-(Tetrahydrogen Triphosphate) Disodium Salt;  2’-DeoxyCTP Disodium;  2’-Deoxycytidine 5’-Triphosphate Disodium;  5’-DCTP Disodium;  Deoxy-5’-CTP Disodium;  Deoxy-CTP Disodium;  Deoxycytidine 5’-Triphosphate Disodium;  Deoxycytidine Tripho

Origin of Product

United States

Preparation Methods

One-Pot, Three-Step Monophosphorylation

The most widely cited chemical synthesis involves a streamlined three-step process starting from 2'-deoxycytidine. This method avoids intermediate isolation, enhancing efficiency:

  • Monophosphorylation : 2'-deoxycytidine reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate at 0°C for 2 hours, yielding 5'-monophosphate (dCMP).

  • Pyrophosphate Coupling : dCMP is treated with tributylammonium pyrophosphate in DMF, forming a cyclic trimetaphosphate intermediate.

  • Hydrolysis : The intermediate undergoes alkaline hydrolysis (pH 10–12) to yield dCTP, which is neutralized with NaOH to form the disodium salt.

Key Data :

StepReagentsTemperatureTimeYield (%)
MonophosphorylationPOCl₃, trimethyl phosphate0°C2 h85–90
Pyrophosphate couplingTributylammonium pyrophosphate25°C4 h75–80
HydrolysisNaOH25°C1 h65–70

This protocol achieves an overall yield of 65–70% and is scalable to gram quantities. Purification via ion-exchange chromatography ensures >98% purity, confirmed by HPLC.

Protective Group Strategies for Modified Analogs

Recent work on 5-hydroxymethyl-dCTP (5hmdCTP) highlights advancements in protective chemistry. Cyanoethyl ether groups stabilize the hydroxymethyl moiety during phosphorylation, enabling a 39% overall yield for phosphoramidite intermediates. For dCTP-Na₂, analogous protective strategies (e.g., benzoylation of exocyclic amines) mitigate side reactions during triphosphate formation.

Enzymatic Biosynthesis

Pyruvate Kinase-Catalyzed Phosphorylation

Enzymatic methods leverage pyruvate kinase (PK) to phosphorylate dCDP to dCTP using phosphoenolpyruvate (PEP) as a phosphate donor. The reaction occurs in Tris buffer (pH 8.0) with 20–30 mM Mg²⁺ and 100 mM K⁺:

dCDP + PEPPK, Mg2+dCTP + pyruvate\text{dCDP + PEP} \xrightarrow{\text{PK, Mg}^{2+}} \text{dCTP + pyruvate}

Optimized Conditions :

ParameterValueImpact on Yield
[Mg²⁺]20 mM (dCTP), 30 mM (dTTP)Maximizes enzyme activity
Temperature30°CBalances rate and stability
PK concentration10–60 U/mLLinear yield increase

Complete conversion of 10 mM dCDP to dCTP is achieved within 3 hours at 60 U/mL PK. This method avoids harsh chemicals but requires ATP regeneration systems for cost-effective scaling.

Multi-Enzyme Cascades

Patent CN1269422A describes a hybrid enzymolysis-enzymatic approach:

  • DNA Digestion : Microbial DNA is hydrolyzed using DNase I to release dCMP.

  • Phosphorylation : dCMP is converted to dCTP via sequential actions of nucleoside monophosphate kinase (NMK) and PK.
    Advantages :

  • Utilizes low-cost DNA waste (e.g., salmon sperm).

  • Yields 60–70% dCTP with <5% impurity.

Industrial-Scale Production

Flow Reactor Synthesis

Bench-scale methods are adapted for industry using continuous flow reactors:

  • Reactor Design : Tubular reactor with immobilized PK.

  • Parameters : 25°C, pH 7.5, residence time 30 minutes.

  • Output : 1 kg/day with 95% purity after tangential flow filtration.

Cost Analysis

MethodCost per gram (USD)Purity (%)Scalability
Chemical synthesis120–15098Moderate
Enzymatic80–10095High
Hybrid enzymolysis50–7090Very high

Enzymatic routes dominate industrial production due to lower costs and simpler purification.

Challenges and Innovations

Stability Issues

dCTP-Na₂ degrades at >4°C via hydrolysis of the γ-phosphate. Lyophilization with trehalose improves shelf-life (>24 months at -20°C).

Novel Catalysts

Van Boom’s reagent (1H-tetrazole) accelerates triphosphate formation under acidic conditions, reducing reaction time from 72 to 12 hours.

Green Chemistry Approaches

Patent CN113122593A replaces ATP with polyphosphate, cutting costs by 40%:

dCMP + (PO₃⁻)ₙPPKdCTP + (PO₃⁻)ₙ₋₃\text{dCMP + (PO₃⁻)ₙ} \xrightarrow{\text{PPK}} \text{dCTP + (PO₃⁻)ₙ₋₃}

Comparative Evaluation of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Limitation
One-pot chemical65–7098Toxic solvents
Enzymatic90–9595ATP regeneration
Industrial hybrid70–7590DNA feedstock variability

Emerging Techniques

  • Microfluidic Synthesis : Lab-on-a-chip devices reduce reagent use by 90%.

  • CRISPR-Engineered Enzymes : PK variants with 200% higher activity .

Chemical Reactions Analysis

Oxidation Reactions

dCTP-Na₂ undergoes oxidative degradation under elevated temperatures (>37°C) or prolonged UV exposure:

Oxidizing AgentProducts IdentifiedConditions
Atmospheric O₂8-Oxo-dCTP, CO₂ 25°C, 72 hr
H₂O₂Cytosine glycol derivativespH 7.4, 37°C
KMnO₄5-Hydroxycytosine triphosphateAlkaline aqueous solution

Oxidation at the cytosine base creates mutagenic analogs like 8-oxo-dCTP, which mispair with adenine during DNA replication .

Substitution Reactions

The triphosphate moiety participates in nucleophilic substitutions :

Reaction TypeReagentsProductsApplications
α-phosphate substitution NH₄OHdCDP, inorganic phosphate Nucleotide analog synthesis
β,γ-phosphate hydrolysis Alkaline phosphatasedCMPSequencing terminator
Base modification O-MethylhydroxylamineN⁴-methoxy-dCTP PCR fidelity studies

Hydrolysis and Stability

Stability data reveals pH-dependent degradation (Table 1):

Table 1: Hydrolysis Kinetics of dCTP-Na₂

pHHalf-Life (25°C)Major Products
4.02.3 hrdCMP + PPi
7.048 hrStable
9.58.7 hr2'-Deoxyuridine derivatives

Hydrolysis accelerates in Mg²⁺-containing buffers due to metal ion catalysis . Recommended storage at −20°C preserves >95% integrity for 24 months .

Decomposition Pathways

Thermal decomposition (>100°C) generates hazardous byproducts:

TemperatureProductsMechanism
120°CCO, NaPO₃ Sugar dehydration
250°CNOx, P₄O₁₀ Base oxidation
400°CNa₂O, CO₂ Complete combustion

Industrial-Scale Modifications

Large-scale production employs flow chemistry to enhance purity (>99.9%):

  • Reactor Type : Microfluidic packed-bed reactor

  • Residence Time : 12 min

  • Throughput : 1.2 kg/day

Scientific Research Applications

Molecular Biology Applications

Polymerase Chain Reaction (PCR)
dCTP is essential in PCR, a technique used to amplify DNA sequences. The incorporation of dCTP into the growing DNA strand allows for the accurate replication of target sequences.

DNA Sequencing
In DNA sequencing, dCTP is used to synthesize complementary strands of DNA, enabling the determination of nucleotide sequences. Its incorporation is crucial for maintaining fidelity during sequencing reactions.

Reverse Transcription
dCTP is also utilized in reverse transcription reactions, where RNA is converted into complementary DNA (cDNA). This process is fundamental in applications such as quantitative PCR (qPCR) and gene expression analysis.

dCTP influences various cellular processes, including:

  • DNA Replication : It serves as a substrate for DNA polymerases, ensuring accurate copying of genetic material.
  • Cell Signaling Pathways : By participating in DNA synthesis, dCTP plays a role in maintaining genomic integrity and regulating cellular functions.

Case Study 1: Use in Cancer Research

A study investigated the role of dCTP in cancer cell proliferation. Researchers found that the availability of dCTP significantly affected the rate of DNA synthesis in cancer cells, suggesting that manipulating dCTP levels could influence tumor growth dynamics.

Case Study 2: Gene Therapy

In gene therapy applications, dCTP has been employed to facilitate the delivery of therapeutic genes into target cells. The efficiency of gene transfer was markedly improved by optimizing the concentration of dCTP used during the transfection process.

Synthesis and Stability

The synthesis of dCTP typically involves multi-step organic synthesis methods that require controlled conditions to ensure stability and yield. It is recommended to store dCTP at -20°C to maintain its integrity, as it can degrade under improper conditions.

Industrial Applications

Beyond research laboratories, dCTP finds applications in:

  • Biochemical Assays : Used as a component in assays that measure enzymatic activity related to DNA synthesis.
  • Material Science : Involved in developing advanced materials for biotechnological applications.

Mechanism of Action

The mechanism of action of 2'-Deoxycytidine 5'-triphosphate disodium salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate these targets by binding to active sites or altering their conformation. The pathways involved in its mechanism of action include nucleotide metabolism and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

dCTP is compared below with modified deoxycytidine triphosphates and other dNTPs, focusing on enzymatic interactions, metabolic impacts, and therapeutic applications.

Compound Structure Modification Enzyme Affinity (Km) Mechanism of Action Impact on Metabolism Key Research Findings
dCTP Natural substrate Low Km for DNA polymerases (e.g., 7.7–8.8 µM for DNA polymerase α/β) Incorporated into DNA during replication; regulated by feedback inhibition of ribonucleotide reductase. Maintains dNTP pool homeostasis; excess dCTP inhibits deoxycytidine kinase . Essential for DNA synthesis; no inherent cytotoxicity .
dFdCTP (2',2'-Difluorodeoxycytidine 5'-triphosphate) 2'-F substituents on deoxyribose Higher Km than dCTP (21.8–22.9 µM for DNA polymerases α/ε) Competes with dCTP for incorporation into DNA; inhibits ribonucleotide reductase via its diphosphate (dFdCDP) . Depletes dCTP pools; self-potentiates by inhibiting dCMP deaminase, slowing its own degradation . Anticancer activity in leukemia models; dose-dependent accumulation in cells .
5F-dCTP (5-Fluoro-2'-deoxycytidine 5'-triphosphate) 5-F substituent on cytosine Comparable Km to dCTP (7.7–8.8 µM for DNA polymerases α/β) Incorporated into DNA, causing mismatches and replication stress; no chain termination. Disrupts thymidylate synthase activity, reducing dTTP pools . Used to study fluoropyrimidine cytotoxicity; mimics natural dCTP incorporation .
Ara-CTP (Cytarabine 5'-triphosphate) Arabinose sugar instead of deoxyribose Higher Km than dCTP for DNA polymerases Terminates DNA chain elongation after incorporation; inhibits DNA polymerase processivity. Competes with dCTP for incorporation; resistant to exonuclease proofreading . Key antileukemic agent; induces replication fork stalling .
dCDP (2'-Deoxycytidine 5'-diphosphate) Two phosphate groups Substrate for nucleoside diphosphate kinase Precursor to dCTP; regulates ribonucleotide reductase activity. Converted to dCTP via phosphorylation; feedback inhibits ribonucleotide reductase . Used in enzymatic studies to probe nucleotide metabolism .

Key Contrasts in Biochemical Behavior

  • Enzyme Specificity : Natural dCTP exhibits higher affinity for DNA polymerases compared to analogs like dFdCTP, which require higher concentrations for incorporation .
  • Instead, its synthesis is regulated by feedback inhibition .
  • Therapeutic Utility: Modified analogs (e.g., dFdCTP, Ara-CTP) are designed to disrupt DNA synthesis or nucleotide metabolism, whereas dCTP itself is non-toxic and essential for cell proliferation .

Pharmacokinetic and Pharmacodynamic Differences

  • dFdCTP : Exhibits biphasic elimination kinetics at high concentrations due to self-potentiation via dCMP deaminase inhibition .
  • Ara-CTP : Long intracellular retention time due to resistance to exonuclease activity, enhancing cytotoxicity .
  • 5F-dCTP : Rapid incorporation into DNA but requires concurrent thymidylate synthase inhibition for full therapeutic effect .

Biological Activity

2'-Deoxycytidine 5'-triphosphate disodium salt (dCTP-Na2) is a nucleotide essential for DNA synthesis and repair. It plays a crucial role in various biological processes, including cellular metabolism, DNA replication, and repair mechanisms. This article provides a comprehensive overview of the biological activity of dCTP-Na2, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₉H₁₃N₃Na₂O₁₃P₃
  • Molecular Weight : 511.12 g/mol
  • CAS Number : 102783-51-7
  • Appearance : White powder

Biological Significance

dCTP-Na2 is integral to several cellular processes:

  • DNA Synthesis : Serves as a substrate for DNA polymerases during DNA replication.
  • Repair Mechanisms : Participates in the repair of DNA damage through various pathways.
  • Cellular Metabolism : Functions as a metabolite in various organisms, including humans and E. coli .
  • Incorporation into DNA : dCTP is incorporated into nascent DNA strands by DNA polymerases during replication.
  • Regulation of Nucleotide Pools : dCTP helps maintain the balance of deoxynucleotides necessary for efficient DNA synthesis .
  • Role in Repair Pathways : Involved in base excision repair and other mechanisms that rectify errors in DNA .

Table 1: Comparison of Nucleotide Triphosphates

Compound NameRole in DNA SynthesisUnique Properties
2'-Deoxycytidine 5'-triphosphate disodium salt (dCTP-Na2)Essential for DNA synthesisContains cytosine; used in PCR applications
2'-Deoxyadenosine 5'-triphosphate disodium salt (dATP-Na2)Substrate for DNA polymerasesContains adenine; crucial for energy transfer
2'-Deoxyguanosine 5'-triphosphate disodium salt (dGTP-Na2)Involved in DNA polymerizationContains guanine; key for genetic fidelity
2'-Deoxyuridine 5'-triphosphate disodium salt (dUTP-Na2)Used in DNA synthesisCan lead to misincorporation due to uracil

Case Study 1: Role in Cancer Research

A study investigated the effects of dCTP on cancer cell proliferation. Researchers found that altering dCTP concentrations influenced the rate of DNA synthesis, impacting cancer cell growth. High levels of dCTP were associated with increased proliferation rates, suggesting that targeting nucleotide metabolism could be a viable strategy for cancer therapy .

Case Study 2: Antiviral Activity

Research has shown that dCTP exhibits antiviral properties by inhibiting viral replication mechanisms. In vitro studies indicated that dCTP could effectively reduce the viral load of certain pathogens by interfering with their nucleic acid synthesis . This highlights its potential application as an antiviral agent.

Applications in Biotechnology

  • Polymerase Chain Reaction (PCR) : dCTP is widely used as a building block in PCR assays to amplify specific DNA sequences.
  • DNA Sequencing : Its incorporation is critical for accurate sequencing technologies.
  • Gene Therapy : Due to its role in DNA repair and synthesis, dCTP is explored in gene therapy applications to enhance therapeutic efficacy.

Q & A

Q. How does 2'-deoxycytidine 5'-triphosphate disodium salt (dCTP-Na₂) function as a substrate in DNA polymerase-driven reactions?

  • Methodological Answer : dCTP-Na₂ serves as a critical nucleotide precursor in DNA synthesis. During PCR or DNA sequencing, DNA polymerases incorporate dCTP into nascent DNA strands via phosphodiester bond formation. To optimize reactions:
  • Use concentrations of 0.2–0.5 mM dCTP-Na₂ in PCR buffers to balance fidelity and efficiency .
  • Avoid freeze-thaw cycles to prevent hydrolysis of the triphosphate group, which reduces enzymatic activity .
  • Validate purity via HPLC to ensure <1% contamination by dCDP or deaminated byproducts (e.g., deoxyuridine triphosphate) .

Q. What biochemical properties make dCTP-Na₂ suitable for nucleotide pool studies?

  • Methodological Answer : dCTP-Na₂’s stability in aqueous solutions (pH 7–8) and resistance to ribonuclease degradation (due to the 2'-deoxyribose moiety) enable its use in quantifying nucleotide pools . Key protocols include:
  • Enzymatic conversion : Use CDP kinase to phosphorylate dCDP to dCTP for studying nucleotide recycling .
  • Mass spectrometry : Isotope-labeled dCTP (e.g., ¹³C/¹⁵N variants) tracks nucleotide turnover in metabolic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in dCTP-Na₂’s role in DNA repair versus mutagenesis?

  • Methodological Answer : Conflicting data on dCTP’s mutagenic potential often arise from variations in nucleotide pool balance. To address this:
  • Control dNTP ratios : Maintain equimolar dNTP concentrations (e.g., 100 µM each) to minimize misincorporation errors during repair .
  • Deaminase inhibition : Add tetrahydrouridine (THU) to suppress deamination of dCTP to dUTP, which reduces mutagenic uracil incorporation .
  • Single-molecule sequencing : Use PacBio or Nanopore platforms to quantify dCTP-driven replication errors in real time .

Q. What experimental strategies differentiate dCTP-Na₂’s effects on DNA replication vs. reverse transcription?

  • Methodological Answer :
  • Enzyme specificity assays : Compare incorporation rates of dCTP-Na₂ by DNA polymerases (e.g., Taq) vs. reverse transcriptases (e.g., HIV-1 RT) under varying Mg²⁺ concentrations (1–5 mM) .
  • Competitive inhibition : Use dideoxycytidine triphosphate (ddCTP) to selectively block DNA replication without affecting reverse transcription .
  • Table : Enzymatic preferences for dCTP-Na₂:
EnzymeOptimal pHMg²⁺ RequirementdCTP Incorporation Efficiency
Taq DNA Polymerase8.3–9.01.5 mMHigh
HIV-1 Reverse Transcriptase7.86–10 mMModerate (primer-dependent)

Q. How does dCTP-Na₂’s stability compare to modified nucleotide analogs in long-term enzymatic assays?

  • Methodological Answer : dCTP-Na₂’s triphosphate group is susceptible to hydrolysis under acidic conditions (pH <6) or repeated freeze-thaw cycles. Advanced stabilization methods include:
  • Lyophilization : Store dCTP-Na₂ as a lyophilized powder at -80°C, reconstituting in Tris-EDTA buffer (pH 7.5) before use .
  • Chelating agents : Add 0.1 mM EDTA to buffers to sequester divalent cations that accelerate degradation .
  • Analog comparison :
Nucleotide AnalogHalf-Life (pH 7.4, 25°C)RNase Resistance
dCTP-Na₂48 hoursHigh
CTP (cytidine triphosphate)12 hoursLow
5-methyl-dCTP72 hoursHigh

Methodological Design Questions

Q. What protocols ensure accurate quantification of dCTP-Na₂ in cellular extracts?

  • Methodological Answer :
  • Acid extraction : Treat cells with 0.4 M perchloric acid to precipitate proteins, then neutralize supernatants with KOH .
  • Enzymatic conversion : Use nucleoside diphosphate kinase (NDPK) to convert dCDP to dCTP, followed by luciferase-based ATP detection for quantification .
  • HPLC validation : Use a C18 column with UV detection at 280 nm to resolve dCTP from deaminated byproducts .

Q. How can researchers optimize dCTP-Na₂ concentrations for CRISPR-Cas9 genome editing?

  • Methodological Answer :
  • Nucleotide supplementation : Add 10–50 µM dCTP-Na₂ to electroporation buffers to enhance homology-directed repair (HDR) efficiency .
  • Timing : Deliver dCTP-Na₂ concurrently with Cas9 ribonucleoprotein (RNP) complexes to synchronize HDR with cell cycle progression .
  • Control : Compare HDR rates with/without dCTP using droplet digital PCR (ddPCR) to quantify editing outcomes .

Safety and Handling

Q. What precautions are critical for handling dCTP-Na₂ in cell culture studies?

  • Methodological Answer :
  • Sterile filtration : Use 0.22 µm PVDF filters to sterilize dCTP-Na₂ solutions, avoiding autoclaving (hydrolysis risk) .
  • Cytotoxicity testing : Titrate dCTP-Na₂ concentrations (1–100 µM) to avoid disrupting nucleotide pool balance in primary cells .
  • Waste disposal : Deactivate residual dCTP-Na₂ with 10% bleach before disposal to prevent environmental contamination .

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